Dimethyl trithiocarbonate

Übersicht

Beschreibung

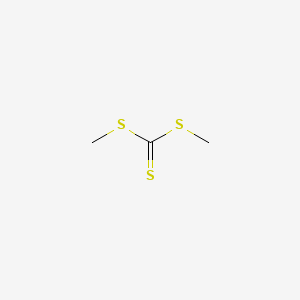

Dimethyl trithiocarbonate is an organic compound with the chemical formula S=C(SCH₃)₂. It is a methyl ester of trithiocarbonic acid and belongs to a subcategory of esters known as thioesters. This compound is a sulfur analog of dimethyl carbonate, where all three oxygen atoms are replaced with sulfur atoms. This compound appears as a yellow liquid with a strong and unpleasant odor .

Synthetic Routes and Reaction Conditions:

-

From Thiophosgene and Methanethiol:

Reaction: CSCl₂ + 2 CH₃SH → CS(SCH₃)₂ + 2 HCl

Conditions: This reaction involves the esterification of trithiocarbonic acid with methanethiol.

-

From Carbon Disulfide, Aqueous Base, and Methyl Iodide:

Reaction: CS₂ + 2 CH₃I + Base → CS(SCH₃)₂ + By-products

Conditions: This method uses a phase-transfer catalyst and an aqueous base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various sulfur-oxygen compounds.

Reduction: It can be reduced to form simpler sulfur-containing compounds.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides and tosylates are common reagents for substitution reactions.

Major Products:

Oxidation: Sulfur-oxygen compounds.

Reduction: Simpler sulfur-containing compounds.

Substitution: Various substituted trithiocarbonates.

Wirkmechanismus

. . .

Mode of Action

It is known that the compound interacts with its targets, likely enzymes or proteins, by forming a covalent bond between the sulfur atoms of its own molecule and the active site of the protein . This interaction can lead to changes in the function of the target protein, potentially altering its activity or function.

Biochemical Pathways

It is used in the preparation of various compounds, indicating that it may play a role in several biochemical reactions . For instance, it is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives, in the generation of tris(organothiyl)methyl radicals, and in the preparation of β-oxodithiocarboxylates .

Result of Action

Given its use in the preparation of various compounds, it is likely that its action results in the formation of new chemical structures .

Action Environment

It is known that dimethyl trithiocarbonate is a combustible compound . Upon catching fire, irritating, suffocating, and toxic gases are released, like carbon oxides and sulfur oxides . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature and the presence of ignition sources.

Biochemische Analyse

Biochemical Properties

Dimethyl trithiocarbonate is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives . It is also used in the generation of tris (organothiyl)methyl radicals

Molecular Mechanism

It is known that it can be prepared by treating carbon disulfide with aqueous base, a phase-transfer catalyst, and methyl iodide

Wissenschaftliche Forschungsanwendungen

Dimethyl trithiocarbonate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Dimethyl Carbonate: O=C(OCH₃)₂, where oxygen atoms replace sulfur atoms.

Dibenzyl Trithiocarbonate: Similar structure but with benzyl groups instead of methyl groups.

Comparison:

Dimethyl Carbonate: Unlike dimethyl trithiocarbonate, dimethyl carbonate is less reactive due to the presence of oxygen atoms instead of sulfur atoms.

Dibenzyl Trithiocarbonate: This compound is used similarly in polymer chemistry but has different physical properties due to the bulkier benzyl groups.

This compound stands out due to its unique reactivity and applications in generating sulfur-rich compounds and radicals, making it a valuable reagent in various fields of research and industry.

Biologische Aktivität

Dimethyl trithiocarbonate (DMTTC), with the chemical formula S=C(SCH₃)₂, is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DMTTC, including its antimicrobial and anticancer effects, supported by research findings and case studies.

DMTTC is a methyl ester of trithiocarbonic acid and is primarily utilized in organic synthesis, particularly in the preparation of various derivatives. Its structure allows it to function as a chain transfer agent in controlled polymerization processes. The compound is synthesized through reactions involving carbon disulfide and methylating agents, yielding a product that can be further modified for specific applications .

Antimicrobial Activity

DMTTC exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. Research indicates that DMTTC can effectively inhibit the growth of various microorganisms, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of DMTTC, the compound demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that DMTTC inhibits microbial growth at concentrations as low as 50 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Anticancer Activity

DMTTC has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including colon (LoVo), liver (HepG2), and breast cancer (MDA-MB-231) cells.

Research Findings

In vitro assays using MTT and LDH tests revealed that DMTTC exhibits dose-dependent cytotoxicity against these cancer cell lines. The IC₅₀ values ranged from 37.5 to 45 µg/mL, indicating substantial growth inhibition. The compound's mechanism appears to involve apoptosis induction in cancer cells .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| LoVo (Colon Cancer) | 37.5 |

| HepG2 (Liver Cancer) | 40.0 |

| MDA-MB-231 (Breast) | 45.0 |

The exact mechanisms through which DMTTC exerts its biological effects are still under investigation. It is hypothesized that its thiocarbonate functional group plays a crucial role in its reactivity with biological macromolecules, potentially leading to disruption of cellular processes in pathogens and cancer cells alike .

Safety and Toxicity

While DMTTC shows promising biological activities, it is essential to consider its safety profile. The compound is classified as combustible and may release toxic gases upon combustion. Therefore, appropriate safety measures should be taken when handling this chemical .

Eigenschaften

IUPAC Name |

bis(methylsulfanyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWMXKTYXNMSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177710 | |

| Record name | Dimethyl trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-48-9 | |

| Record name | Dimethyl trithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trithiocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.